2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
Description
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is a chemical compound that features an imidazole ring substituted with an ethyl group and a hydroxyacetic acid moiety
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-9-4-3-8-6(9)5(10)7(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
InChI Key |
HRSMCMNTHUNIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and hydroxyacetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glyoxal and formaldehyde can yield the imidazole ring, which can then be further functionalized to introduce the hydroxyacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) adjacent to the imidazole ring undergoes oxidation under controlled conditions. For example:
-
Ketone Formation : Oxidation with reagents like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, yielding 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid (Figure 1A). This reaction is analogous to oxidation mechanisms observed in thiophene derivatives, where hydroxyl groups are oxidized to carbonyl functionalities .
-
Role of Acidity : Reaction efficiency depends on the acidic environment, as protonation of the hydroxyl group enhances its susceptibility to oxidation .
Table 1: Oxidation Pathways
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| PCC | 2-Oxoacetic acid derivative | 72 | Dichloromethane, RT |
| KMnO₄ (acidic) | Decarboxylated imidazole derivative | 58 | H₂SO₄, 60°C |
Esterification and Transesterification
The carboxylic acid group participates in esterification, forming derivatives with enhanced lipophilicity:
-
Ethyl Ester Synthesis : Reaction with ethanol in the presence of H₂SO₄ yields ethyl 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetate. This method mirrors solvent-free protocols used in synthesizing imidazole-1-yl-acetic acid tert-butyl esters .
-
Benzyl Ester Formation : Chloroacetyl chloride-mediated coupling with benzyl alcohol produces benzyl esters, as demonstrated in one-pot syntheses of related imidazole derivatives .
Key Mechanistic Insight :
-
The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol attacks the activated carboxylic acid (e.g., via acid chloride intermediates) .
Decarboxylation
Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to form 2-(1-ethyl-1H-imidazol-2-yl)ethanol:
-
Acid-Catalyzed Pathway : Heating in H₂SO₄ at 80°C triggers decarboxylation, producing the ethanol derivative with 85% efficiency .
-
Applications : This reaction is pivotal for generating intermediates used in drug synthesis, such as bisphosphonate analogs .
Equation :
Metal Complexation
The imidazole ring coordinates with transition metals, forming stable complexes:
-
Copper(II) Complexes : Reaction with CuCl₂ in aqueous ethanol generates octahedral complexes (Figure 1B), characterized by UV-Vis and ESR spectroscopy .
-
Catalytic Applications : These complexes show potential in mimicking enzymatic active sites, such as superoxide dismutase (SOD) .
Table 2: Metal Binding Properties
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | N-imidazole, O-hydroxyl | 5.2 |
| Fe(NO₃)₃ | N-imidazole | 4.8 |
Cyclization and Heterocycle Formation
Under dehydrating conditions, the compound participates in cyclization:
-
Imidazo[1,5-a]pyridine Synthesis : Reaction with aldehydes and CBr₄ facilitates [4+1] cyclization, forming fused heterocycles (Figure 1C) .
-
Mechanism : Bromide acts as a leaving group, enabling C–N bond formation between the imidazole and aldehyde .
Optimized Conditions :
Biological Activity Modulation
Chemical modifications influence bioactivity:
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
- 2-(1-ethyl-1H-imidazol-2-yl)ethanol
- 2-(1-ethyl-1H-imidazol-2-yl)acetic acid
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the ethyl group and the hydroxyacetic acid moiety, which confer distinct chemical and biological properties
Biological Activity
2-(1-Ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid (CAS 1510432-88-8) is a compound derived from the imidazole family, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an imidazole ring, which is a common structure in many bioactive molecules, contributing to its interaction with various biological targets.
Pharmacological Properties
Research indicates that compounds containing imidazole rings exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that certain imidazole compounds can inhibit the growth of various pathogens by disrupting their cellular functions .
- Antioxidant Effects : Some derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals .
- Anti-inflammatory Properties : Compounds with imidazole structures often demonstrate anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Interaction : The compound may interact with various receptors, similar to other imidazole derivatives that target dopamine and histamine receptors .
- Enzyme Inhibition : It has been observed that imidazole compounds can inhibit key enzymes involved in metabolic pathways, such as ALK5 inhibitors which play a role in cancer progression .
- Cell Membrane Disruption : The structural characteristics allow for potential disruption of microbial cell membranes, leading to cell death .
Case Studies and Research Findings
Several studies have focused on the biological implications of imidazole derivatives:
- Antimicrobial Studies : A study reported that certain imidazole derivatives showed potent activity against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
- Antioxidant Studies : Research on bifunctional 2H-imidazole-derived phenolic compounds revealed their effectiveness in scavenging free radicals and reducing oxidative stress in vitro .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves multi-step reactions, such as Friedel-Crafts acylation (under solvent-free conditions with Eaton’s reagent) or nucleophilic substitution. For example, imidazole derivatives can be functionalized via condensation reactions between ethyl-substituted imidazoles and hydroxyacetic acid precursors. Key factors include temperature control (reflux conditions), catalyst selection (e.g., acetic acid for acid-catalyzed steps), and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the ethyl group, imidazole ring protons, and hydroxyacetic acid moiety. Coupling patterns in the imidazole region (~6.5–7.5 ppm) are diagnostic .
- IR Spectroscopy : Peaks at ~2500–3300 cm (O-H stretch) and ~1700 cm (C=O stretch) validate the hydroxyacetic acid group .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly to resolve hydrogen bonding involving the hydroxyl group .
- TLC/HPLC : Monitor reaction progress and purity using silica gel TLC (UV detection) or reverse-phase HPLC .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Discrepancies often arise from polymorphism, solvent residues, or incomplete purification. Strategies include:
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to verify stoichiometry .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in molecular geometry, especially hydrogen bonding networks .
- Controlled Recrystallization : Test multiple solvents (e.g., ethanol, DMSO) to isolate pure polymorphs .
Q. What experimental approaches optimize stereochemical control during synthesis of the hydroxyacetic acid moiety?
- Methodological Answer : The hydroxy group’s stereochemistry can be influenced by:
- Chiral Auxiliaries : Temporarily attach chiral ligands to direct asymmetric synthesis .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze enantiomers .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific configurations .
Q. How can reaction mechanisms be elucidated to explain high selectivity in imidazole functionalization?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via quenching experiments and GC-MS analysis .
- Isotopic Labeling : Introduce O or H to track hydroxyl group behavior during reactions .
- Computational Modeling : DFT calculations can predict transition states and regioselectivity in Friedel-Crafts or nucleophilic substitution steps .
Q. What strategies mitigate instability of the hydroxy group during storage or reactions?
- Methodological Answer :
- Protecting Groups : Temporarily convert the hydroxyl to a tert-butyldimethylsilyl (TBS) ether or acetate ester .
- Low-Temperature Storage : Store at –20°C under inert gas (N) to prevent oxidation or hygroscopic degradation .
- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the hydroxyacetic acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
